1-(4-Chloro-3-ethoxyphenyl)propan-2-one
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Overview
Description
1-(4-Chloro-3-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . It is characterized by the presence of a chloro group, an ethoxy group, and a propanone moiety attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-ethoxyphenyl)propan-2-one typically involves the reaction of 4-chloro-3-ethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)propan-2-one: Lacks the ethoxy group, which may affect its reactivity and applications.
1-(4-Ethoxyphenyl)propan-2-one: Lacks the chloro group, leading to different chemical properties.
1-(4-Chloro-3-methoxyphenyl)propan-2-one: Contains a methoxy group instead of an ethoxy group, which can influence its chemical behavior.
Uniqueness
1-(4-Chloro-3-ethoxyphenyl)propan-2-one is unique due to the presence of both chloro and ethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical and pharmaceutical research.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-11-7-9(6-8(2)13)4-5-10(11)12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
JODXAINQUYPETA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)Cl |
Origin of Product |
United States |
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